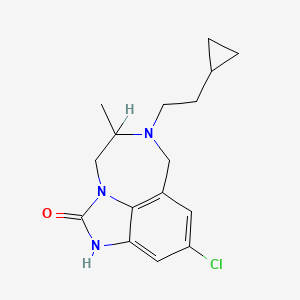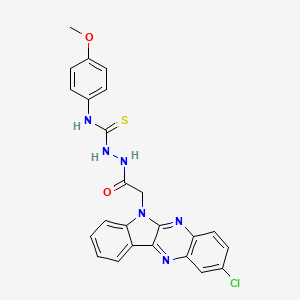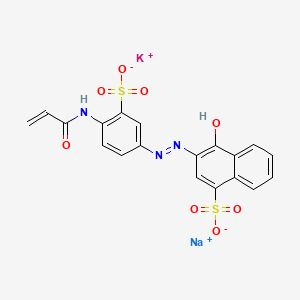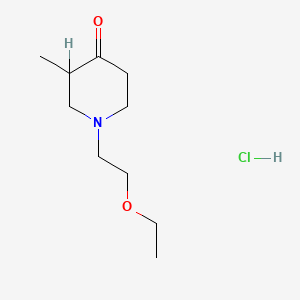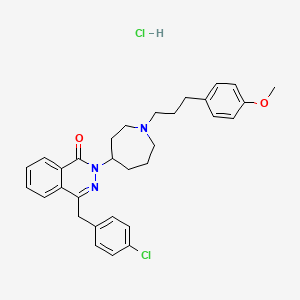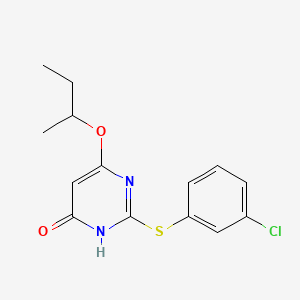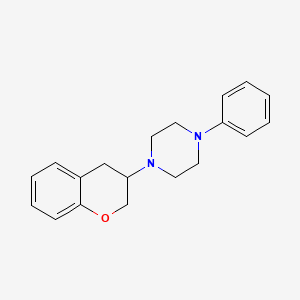
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various chemical reactions due to their unique structural properties.
Vorbereitungsmethoden
The synthesis of 4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide typically involves the reaction of 3-bromobenzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new products.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
Thiamine (Vitamin B1): A well-known thiazolium compound with essential biological functions.
Benzothiazole: Another thiazole derivative with diverse applications in chemistry and biology.
2-Methylthiazole: A simpler thiazole compound used in various chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which imparts distinct reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
96160-05-3 |
|---|---|
Molekularformel |
C10H11BrINS |
Molekulargewicht |
384.08 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11BrNS.HI/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8;/h2-4,7H,5-6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IHMBHKRLNKLAPW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SCC1)C2=CC(=CC=C2)Br.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






